molecular formula C8H13N3O2 B558475 Boc-D-norvaline CAS No. 57521-85-4

Boc-D-norvaline

Cat. No. B558475
CAS RN: 57521-85-4
M. Wt: 217.26 g/mol
InChI Key: PQEAVIKJSKOOHN-ZETCQYMHSA-N
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Description

Boc-D-norvaline is a derivative of the amino acid norvaline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . It appears as a white powder . Norvaline is an isomer of the more common amino acid valine .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, including Boc-D-norvaline, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A stereoselective synthesis of S-norvaline and related amino acids through a common intermediate has been reported .


Molecular Structure Analysis

The molecular formula of Boc-D-norvaline is C14H22N2O6 . The molecular weight is 314.34 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate .


Chemical Reactions Analysis

The Boc group in Boc-D-norvaline is stable towards most nucleophiles and bases . Therefore, it can be used in orthogonal protection strategies using a base-labile protection group such as Fmoc . The Boc group can be cleaved under anhydrous acidic conditions .


Physical And Chemical Properties Analysis

Boc-D-norvaline appears as a white powder . It should be stored at 2-8 °C .

Scientific Research Applications

  • Synthesis of Complex Compounds :

    • Boc-D-norvaline derivatives have been synthesized and used for various transformations, including the creation of lipophilic palladium-bound norvaline derivatives (Takaya et al., 2013).
    • Similar applications include the synthesis of (ONO pincer)ruthenium‐complex‐bound norvalines, where Boc-D-norvaline derivatives demonstrated robustness under various conditions and showed self-assembly properties in organic solvents (Isozaki et al., 2016).
  • Supramolecular Gel Formation :

    • Boc-D-norvaline derivatives have been shown to form supramolecular gels. For example, N-/C-bisfunctionalized palladium-bound norvaline exhibits this property, offering potential applications in materials science (Takaya et al., 2013).
  • Catalytic Activity :

    • Certain Boc-D-norvaline derivatives have demonstrated catalytic activity. For instance, ruthenium-bound norvaline showed higher catalytic activity for oxidation reactions than the parent complex (Yoshida et al., 2016).
  • Peptide Synthesis and Structural Analysis :

    • Boc-D-norvaline is used in the synthesis of peptides, contributing to the understanding of peptide structures and their functions. This includes the synthesis of norvaline peptides possessing ONO-pincer ruthenium complexes (Takaya et al., 2017).
  • Therapeutic Applications :

    • Boc-D-norvaline has potential therapeutic applications, such as in the treatment of Alzheimer's disease. L-norvaline, an arginase inhibitor, has shown promising results in reversing cognitive decline in Alzheimer's disease models (Polis et al., 2019).
    • It has also been studied for its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) in combination with oxacillin, providing a new approach to combat resistant bacterial strains (Lee et al., 2022).

Safety And Hazards

Boc-D-norvaline should be handled with care. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove to fresh air and seek medical attention . If ingested, seek medical attention and do not induce vomiting .

Future Directions

The use of Boc-D-norvaline and other Boc-protected amino acids in pharmaceutical research and development is increasing . They are being incorporated into compounds found in the fine chemical, biologic, and pharmaceutical sectors . Therefore, the development of analytical methods and specifications which meet the ICH guidelines must be in place for Boc-D-norvaline’s impurity profile and chirality .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOAUUPYIXDHN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426405
Record name Boc-D-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-norvaline

CAS RN

57521-85-4
Record name Boc-D-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Nefzi, J Appel, S Arutyunyan, RA Houghten - Bioorganic & medicinal …, 2009 - Elsevier
Combinatorial chemistry offers a unique opportunity for the synthesis and screening of large numbers of compounds and significantly enhances the prospect of finding new drugs. …
Number of citations: 32 www.sciencedirect.com
M Poch, M Alcón, A Moyano, MA Pericàs, A Riera - Tetrahedron letters, 1993 - Elsevier
… This possibility, which has been tested for Boc-L-alanine (4a) and Boc-D-norvaline (4b), is characterized by an slightly lower yield with respect to the optimum two-step sequences. The …
Number of citations: 59 www.sciencedirect.com
RA Houghten, CT Dooley, JR Appel - Bioorganic & medicinal chemistry …, 2004 - Elsevier
Highly active fluorescent compounds having kappa opioid activity were identified following the screening in a kappa-specific radioligand binding assay of a positional scanning …
Number of citations: 33 www.sciencedirect.com
BH Fraser, RJ Mulder, P Perlmutter - Tetrahedron, 2006 - Elsevier
… d-norvaline and Boc-d-norvaline were purchased from Novabiochem. Drying agents and inorganic salts were purchased from AJAX or BDH chemicals. Solvents were purified as follows…
Number of citations: 13 www.sciencedirect.com
M Giulianotti - 2016 - digitalcommons.usf.edu
The goal of this work is to demonstrate the utility of using systematically formatted mixture based libraries as part of the drug discovery processes. While there are a number of different …
Number of citations: 3 digitalcommons.usf.edu
R Noberini - 2008 - core.ac.uk
Eph receptors represent the largest family of receptor tyrosine kinases. The first member of this family was cloned in 1987 from an erythropoietinproducing human epatocellular …
Number of citations: 2 core.ac.uk

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